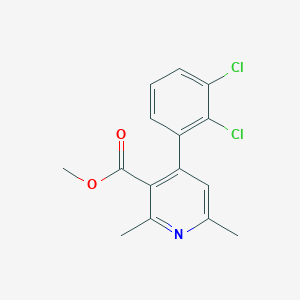

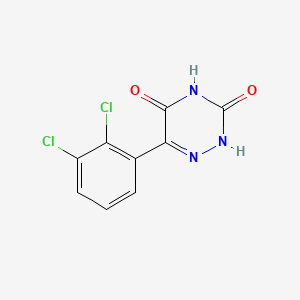

Clevidipine Impurity 8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clevidipine Impurity 8 is an impurity derived from Clevidipine , an antihypertensive agent used in surgical blood pressure regulation . Clevidipine is a dihydropyridine L-type calcium channel blocker .

Synthesis Analysis

The manufacturing process of clevidipine butyrate involves the formation of several potential impurities, including process-related compounds and degradation products . An advanced RP-HPLC method has been developed to separate and quantify these potential impurities . This method has been validated according to ICH guidelines with respect to specificity, accuracy, linearity, robustness, and stability .Chemical Reactions Analysis

During the synthesis and storage period of active pharmaceutical ingredients, process-related and degradation products are the main sources of impurities . Four major degradation products (Imp-2, Imp-4, Imp-8, and Imp-10) can be observed under varying stress conditions .Applications De Recherche Scientifique

Clinical Pharmacokinetics and Therapeutic Drug Monitoring

Clevidipine Impurity 8 plays a crucial role in the development of methods for the quantitation of clevidipine and its metabolites in clinical pharmacokinetic studies. A liquid chromatography–tandem mass spectrometry (LC-MS/MS) method has been developed to quantitate clevidipine and its active metabolite H152/81, which is essential for therapeutic drug monitoring . This allows for accurate control of blood pressure in clinical settings, making it a vital tool in managing acute severe hypertension.

Quality Control and Stability Evaluation

The compound is also significant in the quality control processes of pharmaceuticals. Advanced RP-HPLC methods have been developed to separate and quantify potential impurities, including Clevidipine Impurity 8, during drug development . This ensures the quality and safety of the pharmaceutical products, particularly clevidipine butyrate, by identifying and controlling impurities that may arise during synthesis and storage.

Hypertension Management

Clevidipine Impurity 8 is related to the management of hypertension due to its association with clevidipine, an ultrashort-acting dihydropyridine calcium antagonist. It has been found effective in rapidly controlling blood pressure during various acute conditions, such as nerve injury and cardiac surgeries . This highlights its potential application in developing treatments for acute hypertension crises.

Scaffold for Medicinal Chemistry

The structural framework of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate serves as a scaffold in medicinal chemistry. It enables downstream derivatization towards new 1,4-dihydropyridine molecules, which are pivotal in the synthesis of pharmacologically active compounds . This application is fundamental in the design and development of new drugs with potential antihypertensive properties.

Antipsychotic Drug Development

The compound’s structure is similar to that used in the synthesis of certain antipsychotic drugs. For example, Cariprazine HC1, an atypical antipsychotic drug, involves a structural component similar to Clevidipine Impurity 8 in its synthesis process . This underscores the compound’s importance in the development of new therapeutic agents for psychiatric conditions.

Bioequivalence Studies

Clevidipine Impurity 8 is utilized in bioequivalence studies, particularly in the context of clevidipine butyrate-injectable emulsion. The validated LC-MS/MS method mentioned earlier has been successfully applied to a bioequivalence study, demonstrating the compound’s role in ensuring equivalent efficacy and safety profiles between different pharmaceutical products .

Propriétés

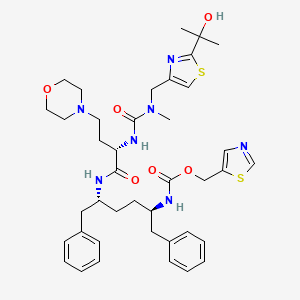

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJISOWPZVBGRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clevidipine Impurity 8 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)